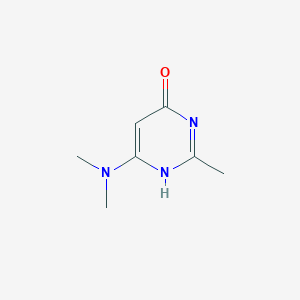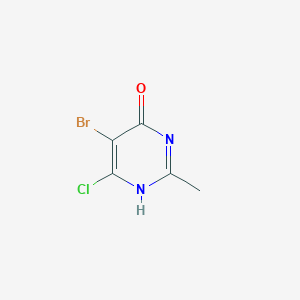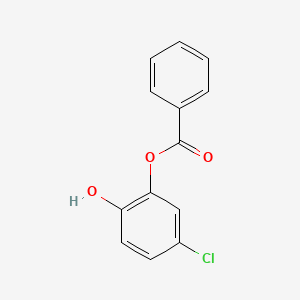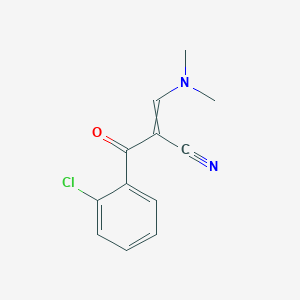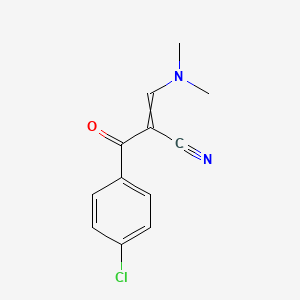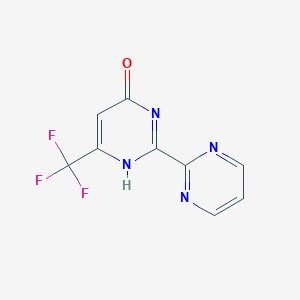![molecular formula C16H12F2O3 B7853558 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid
描述
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid is a chemical compound with the molecular formula C16H12F2O3 and a molecular weight of 290.26 g/mol . This compound is characterized by the presence of a difluorobenzyl group attached to a phenylacrylic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
准备方法
The synthesis of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and 4-hydroxyphenylacrylic acid.
Reaction Conditions: The key step involves the reaction of 3,4-difluorobenzyl bromide with 4-hydroxyphenylacrylic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
化学反应分析
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
科学研究应用
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The phenylacrylic acid moiety can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid can be compared with other similar compounds, such as:
3-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylic acid: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and binding properties.
3-{4-[(3,4-Dimethylbenzyl)oxy]phenyl}acrylic acid: The presence of methyl groups can influence the compound’s hydrophobicity and steric interactions.
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which can alter its chemical and biological properties.
属性
IUPAC Name |
(E)-3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNUKYTAJGSDO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
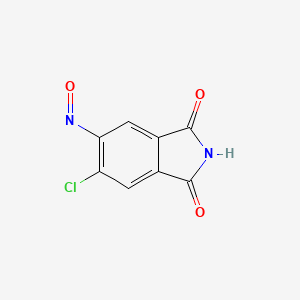
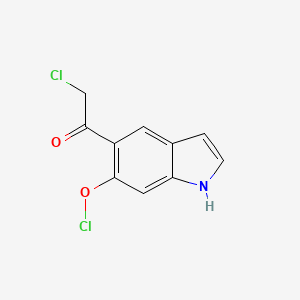
![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)
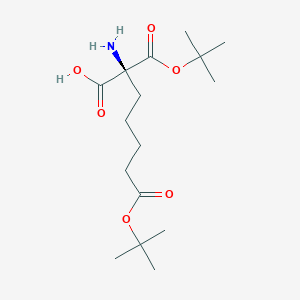
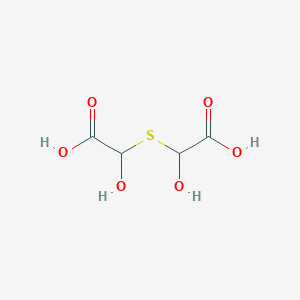
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
